1-Chloro-5-(chloromethyl)-2,4-difluorobenzene
Overview
Description
1-Chloro-5-(chloromethyl)-2,4-difluorobenzene is an organic compound belonging to the class of aromatic halides It features a benzene ring substituted with chlorine, chloromethyl, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The process typically involves the chloromethylation of a difluorobenzene derivative using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions must be carefully controlled to ensure the selective substitution of the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-Chloro-5-(chloromethyl)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds .
Comparison with Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene: Similar structure but with different substitution pattern, affecting its chemical properties.
1-Chloro-5-(bromomethyl)-2,4-difluorobenzene: Bromine substitution instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and materials.
Properties
IUPAC Name |
1-chloro-5-(chloromethyl)-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOQAXSZRLRBFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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